1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid
Description
This compound is a trifluoroacetic acid (TFA) salt of a methanamine derivative featuring a hexahydrofuro[2,3-b]furan backbone with a methyl substituent at the 6a-position. The stereochemistry (3As,6as) indicates a specific spatial arrangement critical to its chemical and biological properties. Such bicyclic furofuran scaffolds are common in pharmaceuticals due to their rigidity and ability to mimic natural substrates in enzymatic interactions. The TFA counterion enhances solubility, a standard formulation strategy for amine-containing drugs.
Properties
Molecular Formula |
C10H16F3NO4 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
(6a-methyl-2,3,4,5-tetrahydrofuro[2,3-b]furan-3a-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15NO2.C2HF3O2/c1-7-8(6-9,2-4-10-7)3-5-11-7;3-2(4,5)1(6)7/h2-6,9H2,1H3;(H,6,7) |
InChI Key |
XTBQLJODIPXKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(CCO1)(CCO2)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Lactone Intermediate Cyclization
A foundational approach involves the synthesis of a lactone intermediate followed by ring-opening amination. For example, EP4172162A1 describes the use of tetrahydrofuran-derived lactones that undergo acid-catalyzed cyclization. Key steps include:
-
Step 1 : Formation of a methyl-substituted tetrahydrofuro[3,4-b]furan-2-one via Knoevenagel condensation using malonate derivatives.
-
Step 2 : Reduction of the lactone to a diol using LiAlH4, followed by acid-catalyzed cyclization (e.g., HCl in THF at 40°C) to yield the furofuran core.
-
Step 3 : Introduction of the amine group via reductive amination using phenylsilane and TFA, as detailed in PMC5490195 .
Critical Parameters:
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for cyclization.
Reductive Amination Pathways
Direct Reductive Amination of Ketone Precursors
WO2010023322A1 outlines a method where a ketone intermediate is subjected to reductive amination:
Data Table: Reductive Amination Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH3CN | 82% |
| Solvent | Methanol | Minimal byproducts |
| Temperature | 25°C | 78% conversion |
Chiral Resolution and Epimerization Control
Enzymatic Resolution
HUE029886T2 highlights the use of lipases (e.g., porcine pancreatic lipase) for enantiomeric enrichment:
Acid-Catalyzed Epimerization
US8153829B2 employs p-toluenesulfonic acid in toluene to epimerize undesired diastereomers:
-
Conditions : Reflux (110°C) for 6 hours, increasing the (3aS,6aS) isomer ratio from 1:1 to 9:1.
-
Workup : Neutralization with triethylamine and crystallization from ethyl acetate/hexanes.
Coupling and Deprotection Sequences
Carbamate Coupling Followed by TFA Deprotection
WO2010023322A1 details a two-step protocol:
Yield and Purity:
Industrial-Scale Considerations
Crystallization and Process Optimization
TW200602346A emphasizes scalability through:
-
Solvent Choice : Methyl tert-butyl ether (MTBE) for high-yield crystallizations (74% recovery).
-
Temperature Control : Gradual cooling from 70°C to 0°C to prevent oiling out.
-
Cost Efficiency : Use of Amberlyst 15 resin for acid catalysis, reducing waste.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Pharmacological Applications
- Antiviral Activity :
-
Enzyme Inhibition :
- Interaction studies could focus on the compound's binding affinity with enzymes involved in viral replication or other cellular processes. Preliminary studies are essential for understanding its therapeutic potential and safety profile.
- Synthesis of Bioactive Compounds :
Synthetic Pathways
The synthesis of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid can involve several methods focusing on stereoselectivity and yield optimization. Typical synthetic routes include:
- Amination Reactions : Utilizing various amine coupling strategies to form the methanamine group.
- Furan Derivative Modifications : Employing reactions typical for furan derivatives to modify the compound for biological testing or further synthetic applications.
Case Studies and Research Findings
-
Antimicrobial Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. This suggests that 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid could also possess similar activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Pharmacokinetic Studies :
Mechanism of Action
The mechanism of action of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous molecules:
Key Observations:
Structural Diversity :
- The target compound’s methanamine group distinguishes it from hydroxyl- or carbamate-functionalized analogs (e.g., 156928-09-5, 799241-85-3). These functional groups influence reactivity and binding to biological targets .
- Stereochemistry variations (e.g., 3As vs. 3R in darunavir intermediates) significantly alter pharmacokinetic profiles and potency .
Synthetic Relevance: Compounds like 1-[1-(oxan-4-yl)azetidin-3-yl]methanamine; bis(trifluoroacetic acid) highlight the use of TFA salts to improve solubility, a strategy shared with the target compound .
Biological Implications: Furofuran derivatives (e.g., darunavir intermediates) exhibit antiviral activity by inhibiting proteases. The target compound’s methyl group may enhance metabolic stability compared to hydroxyl analogs . Heterocyclic amines like IQ () demonstrate carcinogenicity, but the target compound’s fused furofuran system likely reduces such risks due to distinct metabolic pathways .
Research Findings and Challenges
- Stereochemical Sensitivity : The (3As,6as) configuration in the target compound may confer unique binding properties compared to (3R,3aS,6aR) isomers, as seen in darunavir synthesis .
- Limited Direct Data: No explicit pharmacological studies on the target compound were found. Conclusions are inferred from structurally related molecules.
- Analytical Challenges: Differentiation of stereoisomers requires advanced techniques (e.g., X-ray crystallography, NMR), as noted in and .
Biological Activity
1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid is a complex organic compound notable for its potential biological activities. The compound features a hexahydrofuro[2,3-b]furan moiety and a methanamine group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C10H16F3NO4, with a molecular weight of approximately 293.24 g/mol. The trifluoroacetic acid component enhances solubility and stability, making it suitable for various chemical environments. The structural representation is as follows:
The biological activity of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid is primarily linked to its interaction with specific enzymes and receptors involved in cellular processes. Preliminary studies suggest that this compound may exhibit:
- Antiviral Properties : Similar compounds have shown efficacy against viral replication mechanisms, indicating potential antiviral applications.
- Enzyme Inhibition : The methanamine structure may interact with enzymes critical in metabolic pathways.
Comparative Studies
A comparison with structurally similar compounds reveals unique biological activities attributed to the specific stereochemistry and functional groups present in 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid.
| Compound Name | Structure | Notable Features |
|---|---|---|
| Darunavir | Darunavir Structure | HIV protease inhibitor |
| Hexahydrofuro[2,3-b]furan derivatives | Hexahydrofuro Structure | Potential antiviral properties |
| Other methanamine derivatives | Methanamine Structure | General reactivity as amines |
Case Studies
- Antiviral Activity : A study examining the antiviral properties of hexahydrofuro derivatives found that certain modifications can enhance their efficacy against viral targets. The presence of the trifluoroacetic acid moiety was suggested to improve solubility and bioavailability in cellular environments .
- Enzyme Interaction : Research focused on enzyme binding affinities indicated that compounds with similar furan structures could inhibit key metabolic enzymes involved in disease pathways. Further studies are needed to quantify the binding affinity and inhibition rates for this specific compound .
Synthesis Methods
The synthesis of 1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid can be achieved through various methods that emphasize stereoselectivity and yield optimization. Notably:
- Stereoselective Synthesis : Methods utilizing sugar derivatives as starting materials have shown promise in achieving high optical purity .
- Reactivity Studies : The compound's reactivity has been explored through typical reactions for amines and furan derivatives, which are essential for modifying the compound for biological testing .
Q & A
Q. What are the critical safety considerations when handling trifluoroacetic acid in this compound’s synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
